Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate

Anticancer NCI-60 screening Benzimidazole conjugates

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-37-9) is a bicyclic benzimidazole derivative featuring a cyclohexyl substituent at the N1 position and a methyl ester at the 6-position of the fused ring system. The compound is supplied as a high-purity (≥98%) building block for medicinal chemistry and agrochemical research, with a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 1199773-37-9
Cat. No. B599015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate
CAS1199773-37-9
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CN2C3CCCCC3
InChIInChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
InChIKeyIVJHQJLKFGEDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-37-9): Core Identity and Procurement-Ready Profile


Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate (CAS 1199773-37-9) is a bicyclic benzimidazole derivative featuring a cyclohexyl substituent at the N1 position and a methyl ester at the 6-position of the fused ring system . The compound is supplied as a high-purity (≥98%) building block for medicinal chemistry and agrochemical research, with a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol . Its predicted physicochemical profile includes a calculated LogP of 3.33 and a topological polar surface area (TPSA) of 44.12 Ų, positioning it within drug-like property space for further functionalization .

Why N1-Cyclohexyl and 6-Carboxylate Positioning Are Non-Interchangeable for Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate


Simple replacement of the N1-cyclohexyl group with smaller alkyl (methyl, ethyl, isopropyl) or aryl (phenyl, benzyl) substituents drastically alters lipophilicity—reducing calculated LogP from 3.33 to as low as 1.75—and eliminates the steric bulk required for productive interactions with hydrophobic protein pockets observed in crystallographic complexes . Furthermore, shifting the carboxylate ester from the 6-position to the 5-position of the benzimidazole core, despite yielding identical predicted LogP and PSA values, results in a regioisomer that lacks the target-validated binding mode documented in the FXR co-crystal structure (PDB 3OKH) and has not been reported in the same antitumor conjugate series [1]. These differences are not cosmetic; they directly impact biological recognition, synthetic utility in parallel library construction, and ultimately the fitness-for-purpose of the compound in a given research workflow.

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate: Head-to-Head Evidence Guide for Procurement Decisions


Broad-Spectrum Antitumor Conjugate Activity: Cyclohexyl vs Benzyl N1-Substituent Comparison

In a direct comparative study, 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine conjugates and their 1-benzyl counterparts were synthesized and screened against the full NCI-60 human tumor cell line panel. The cyclohexyl-bearing derivative 10 and the benzyl-bearing derivative 36 displayed comparable full-panel mean-graph midpoint growth inhibition (MG_MID GI50) values of 2.10 μM and 2.23 μM, respectively, both inhibiting all tested cell lines across nine cancer types [1]. This demonstrates that the cyclohexyl variant provides equivalent broad-spectrum potency to the benzyl analog while offering a distinctly different lipophilicity profile (LogP 3.33 vs 2.87) for property-based lead optimization.

Anticancer NCI-60 screening Benzimidazole conjugates

Lipophilicity Modulation Across N1-Substituted Benzimidazole-6-carboxylate Series

Calculated LogP values were compiled for a series of methyl 1-substituted-1H-benzo[d]imidazole-6-carboxylate analogs from ChemSrc. The target cyclohexyl derivative exhibits the highest predicted LogP of 3.33, compared to methyl (1.75), ethyl (1.84), isopropyl (2.40), phenyl (2.81), and benzyl (2.87) . All analogs share an identical TPSA of 44.12 Ų. The ~1.6 LogP unit increase from methyl to cyclohexyl represents a substantial shift in predicted membrane permeability and hydrophobic interactions, which is critical for optimizing blood-brain barrier penetration or avoiding excessive metabolic clearance.

Physicochemical properties LogP Drug-likeness

6-Carboxylate vs 5-Carboxylate Regioisomer Differentiation: Structural Biology Validation

The 6-carboxylate regioisomer is crystallographically validated as a productive ligand-binding moiety: the crystal structure of human FXR (PDB 3OKH, resolution 2.5 Å) features 2-(4-chlorophenyl)-1-[(1S)-1-cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-1H-benzimidazole-6-carboxylic acid bound in the ligand-binding domain [1]. No equivalent structural validation exists for the 5-carboxylate regioisomer (CAS 1355247-12-9) with any target. Additionally, the 5-carboxylate regioisomer is offered at lower minimum purity (95.0% from Fluorochem) compared to the 6-carboxylate target compound (98% from multiple suppliers) . The 5-carboxylate has not been employed in the NCI-60 antitumor conjugate series that demonstrated broad-spectrum activity for the 6-carboxylate scaffold.

Regioisomer specificity X-ray crystallography FXR agonist

Supply Chain Purity Benchmarking: Target Compound vs Closest Analogs

Multiple independent suppliers report ≥98% purity for Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate, including Leyan (98%), MolCore (NLT 98%), and ChemicalBook-listed vendors (98%) . In contrast, the 5-carboxylate regioisomer from Fluorochem is specified at 95.0% . For procurement purposes, the 3-percentage-point purity advantage of the target compound translates to fewer impurities that could confound biological assays or require additional purification steps. Suppliers such as MolCore certify their products under ISO quality management systems, providing chain-of-custody documentation suitable for GLP-compliant research environments .

Purity Quality control Procurement specification

Scaffold Validation in Oncology Patent Literature: 1-Cyclohexyl Benzimidazole as Privileged Chemotype

Patent WO-2016062770-A1 (Bayer Pharma AG) claims 1-cyclohexyl-2-phenylaminobenzimidazoles as mIDH1 inhibitors for tumor treatment, establishing the 1-cyclohexyl benzimidazole scaffold as a validated pharmacophore in oncology drug discovery [1]. Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate serves as a key synthetic intermediate for accessing this chemotype, as the methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid—the functional group present in the crystallographically validated FXR agonist—or further derivatized to amides, hydrazides, and other pharmacologically relevant moieties. No equivalent patent estate exists for the 5-carboxylate regioisomer in the context of mIDH1 or related oncology targets.

Patent validation mIDH1 inhibitor Oncology

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Anticancer Conjugate Lead Optimization Leveraging NCI-60 Validated Activity

Researchers developing imidazo[1,2-a]pyrazine-benzimidazole conjugates for oncology can use this compound as the key benzimidazole building block. The cyclohexyl variant has demonstrated broad-spectrum antitumor activity across all nine cancer types in the NCI-60 panel (GI50 ~2.10 μM), matching the potency of the benzyl analog while providing the higher lipophilicity (LogP 3.33) necessary for optimizing membrane permeability and pharmacokinetic profiles [1]. This makes it the preferred choice when LogP tuning is a critical design parameter.

FXR-Targeted Drug Discovery with Crystallographically Validated Binding Mode

In programs targeting the Farnesoid X Receptor (FXR) for metabolic disease indications, the 6-carboxylate ester serves as a direct precursor to the 6-carboxylic acid moiety found in co-crystallized FXR agonists (PDB 3OKH, 2.5 Å resolution) [2]. Hydrolysis of the methyl ester yields the carboxylic acid required for key hydrogen-bonding interactions observed in the ligand-binding domain. The 5-carboxylate regioisomer lacks this structural validation and should be avoided when binding mode predictability is essential.

Parallel SAR Library Synthesis for Lipophilicity-Driven Property Optimization

Medicinal chemistry teams constructing focused libraries of benzimidazole derivatives can anchor their SAR exploration with this cyclohexyl building block, which provides the highest LogP (3.33) among commercially available N1-substituted benzimidazole-6-carboxylate analogs . The compound's 98% purity specification ensures consistent reaction yields and minimizes purification bottlenecks during parallel synthesis workflows.

mIDH1 Inhibitor Program Building Block with Patent-Validated Scaffold

Drug discovery groups pursuing mutant IDH1 inhibition in oncology can use this compound as a synthetic intermediate for generating 1-cyclohexyl-2-phenylaminobenzimidazole derivatives, a chemotype claimed in patent WO-2016062770-A1 [3]. The 6-carboxylate ester provides a versatile handle for further functionalization to amides and other derivatives, directly supporting structure-activity relationship studies in a patent-protected chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.